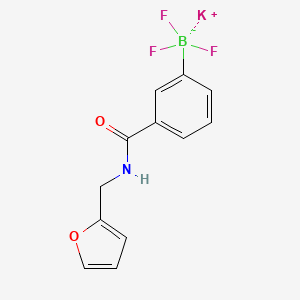

Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a furfurylaminocarbonyl group. The molecular formula of this compound is C12H11BF3KNO2.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate typically involves the reaction of 3-(furfurylaminocarbonyl)phenylboronic acid with potassium trifluoroborate. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), under inert atmosphere conditions to prevent oxidation. The reaction mixture is then stirred at room temperature for several hours, followed by purification through crystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

Potassium trifluoroborates are widely employed in Suzuki-Miyaura couplings due to their stability and efficient transmetalation. For Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate, the reaction typically involves:

-

Catalyst : Palladium-based systems (e.g., PdCl₂(dppf)·CH₂Cl₂, Pd(OAc)₂ with XPhos or RuPhos ligands) .

-

Base : Cs₂CO₃ or K₂CO₃ to facilitate deprotonation and transmetalation .

Rhodium-Catalyzed Additions

Trifluoroborates undergo Rh-catalyzed 1,2- or 1,4-additions to carbonyl groups:

-

Substrates : Aldehydes or enones.

Reaction Pathway :

-

Coordination : Rh(I) activates the trifluoroborate.

-

Nucleophilic Attack : The aryl group adds to the electrophilic carbon of the carbonyl.

The electron-withdrawing trifluoroborate group and bulky furfurylaminocarbonyl substituent may influence regioselectivity in such additions.

Functionalization via Hydrogen Bonding

The furfurylaminocarbonyl group can engage in hydrogen bonding, as observed in enzyme inhibition studies with similar trifluoroborates . This interaction may:

-

Stabilize transition states in catalytic cycles.

-

Enhance selectivity in asymmetric syntheses.

Example : Organotrifluoroborates inhibit serine proteases via hydrogen bonding at active sites, a property potentially exploitable in designing catalytic systems .

Stability and Handling Considerations

-

Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially in water .

-

Storage : Stable under inert atmospheres but decomposes upon prolonged exposure to moisture or strong oxidizers .

Comparative Reactivity Insights

| Feature | Potassium Trifluoroborate | Boronic Acid |

|---|---|---|

| Stability | High (air/moisture) | Moderate |

| Nucleophilicity | Enhanced | Lower |

| Protodeboronation Risk | Low | High |

| Functional Group Tolerance | Broad (e.g., amines, ethers) | Limited |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C12H10BF3KNO2

- Molecular Weight : 307.12 g/mol

- IUPAC Name : potassium;trifluoro-[3-(furan-2-ylmethylcarbamoyl)phenyl]boranuide

- Canonical SMILES : B-(F)(F)F.[K+]

The compound features a trifluoroborate group attached to a phenyl ring that includes a furfurylaminocarbonyl substituent, enhancing its nucleophilicity and reactivity in various chemical reactions.

Organic Synthesis

Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate is primarily utilized as a reagent in organic synthesis, especially in cross-coupling reactions. It is particularly effective in forming carbon-carbon and carbon-heteroatom bonds through mechanisms such as:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Sonogashira Coupling : It facilitates the synthesis of alkynes, which are crucial intermediates in organic synthesis.

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Suzuki-Miyaura | Coupling of aryl trifluoroborates with aryl halides | Pd catalyst, base, solvent (e.g., THF) |

| Sonogashira | Coupling of aryl trifluoroborates with alkynes | Pd catalyst, CuI, base |

Medicinal Chemistry

The compound has been explored for its potential applications in drug development. Its unique structure allows it to interact with biological targets effectively:

- Anticancer Activity : Research indicates that boron-containing compounds can exhibit anticancer properties by interacting with DNA and proteins. The trifluoroborate moiety enhances this interaction by acting as a Lewis acid.

- Antimicrobial Properties : Studies suggest that compounds with boron can disrupt bacterial cell walls or interfere with metabolic pathways, making them potential candidates for antimicrobial agents.

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Anticancer | Interaction with DNA; formation of reactive intermediates | |

| Antimicrobial | Disruption of cell walls; inhibition of enzymes |

Materials Science

In materials science, this compound is utilized in the production of advanced materials:

- Polymer Chemistry : It serves as a building block for synthesizing polymers with specific properties.

- Electronic Materials : The compound's unique reactivity makes it suitable for developing electronic materials that require precise chemical structures.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful application of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction yielded high purity products with excellent yields under optimized conditions.

Case Study 2: Antimicrobial Evaluation

In another investigation, the antimicrobial activity of this compound was tested against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate involves the activation of the trifluoroborate group, which can undergo hydrolysis to form the corresponding boronic acid. This boronic acid can then participate in various reactions, such as cross-coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparación Con Compuestos Similares

Similar Compounds

- Potassium phenyltrifluoroborate

- Potassium methyltrifluoroborate

- Potassium ethyltrifluoroborate

Uniqueness

Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate is unique due to the presence of the furfurylaminocarbonyl group, which imparts distinct reactivity and properties compared to other organotrifluoroborates. This unique structure allows for specific applications in organic synthesis and material science that are not achievable with other similar compounds .

Actividad Biológica

Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on existing literature and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroborate group, which enhances its nucleophilicity compared to traditional boronic acids. This structural feature allows it to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.

1. Anticancer Activity

Research indicates that compounds containing boron have shown promising anticancer properties. The trifluoroborate moiety can act as a Lewis acid, facilitating the formation of reactive intermediates that may interact with biological macromolecules such as DNA and proteins.

2. Antimicrobial Activity

The antimicrobial properties of boron-containing compounds have been documented, with studies showing that they can disrupt bacterial cell walls or interfere with metabolic pathways.

- Research Findings : A review highlighted the effectiveness of boronic acids against Gram-positive and Gram-negative bacteria due to their ability to inhibit essential enzymes . this compound may exhibit similar properties, although specific data is lacking.

Biological Assays

To evaluate the biological activity of this compound, various assays can be employed:

| Assay Type | Purpose | Expected Outcome |

|---|---|---|

| Cell Viability Assay | Assess cytotoxicity in cancer cell lines | Determine IC50 values for different cell types |

| Antimicrobial Assay | Evaluate effectiveness against pathogens | Measure inhibition zones or MIC values |

| Apoptosis Assay | Investigate mechanisms of cell death | Analyze apoptotic markers via flow cytometry |

Propiedades

IUPAC Name |

potassium;trifluoro-[3-(furan-2-ylmethylcarbamoyl)phenyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BF3NO2.K/c14-13(15,16)10-4-1-3-9(7-10)12(18)17-8-11-5-2-6-19-11;/h1-7H,8H2,(H,17,18);/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGUAHQMBVSGHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)C(=O)NCC2=CC=CO2)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BF3KNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.